molecular formula C20H23BrN2O3 B4007606 N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

Cat. No. B4007606
M. Wt: 419.3 g/mol
InChI Key: FDPGYWBYYOWPDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions, utilizing cyclic reagents and bromine for bromination reactions, leading to high yields of the targeted molecule. For instance, the synthesis of related compounds has been achieved through processes involving cyclic reagents in significant isolated yields and the formation of suitable single crystals for X-ray diffraction by recrystallization from mixture solvents at room temperature (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed via single crystal X-ray diffraction, showcasing detailed geometric parameters such as bond lengths, bond angles, and spatial configurations. This method has elucidated structures of compounds with monoclinic system and space group P21/c, providing insight into their three-dimensional arrangements and interactions (Ihor Kulai & S. Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds can exhibit specificity towards forming particular bonds or functional groups, contributing to their diverse chemical properties. The introduction of bromine atoms or bromomethyl groups plays a crucial role in further functionalization and reactions, such as nucleophilic substitutions or coupling reactions (S. A. Sami & A. A. Osman, 1976).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The solubility in various solvents, melting point range, and crystalline form can be determined through experimental measurements and contribute to the compound's application potential (G. Koten et al., 1978).

Scientific Research Applications

Crystal Structure Analysis

Research into compounds with bromo and dimethylphenyl groups includes studies on their crystal structure. For instance, the study of the crystal structure and herbicidal activity of a related compound highlights the utility of these analyses in understanding molecular interactions and potential agricultural applications (Liu et al., 2008).

Antimicrobial Properties

Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).

Synthetic Pathways

Studies on the synthesis of pharmaceuticals like gemfibrozil indicate the relevance of bromo and propanamide derivatives in creating therapeutic agents. These studies also shed light on innovative synthetic routes that could be applied to other compounds (Glushkov et al., 1995).

Photocleavage Reactions

Research on the photocleavage reactions of monothioimides, including compounds with bromo and dimethylphenyl groups, contributes to the understanding of photochemical processes, which could be crucial for developing light-responsive materials (Fu et al., 1998).

Molecular Docking Studies

The compound 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione has been studied for its potential in treating cardiovascular and cerebrovascular diseases through molecular docking studies, indicating the broader applicability of similar compounds in biomedical research (Ranjith et al., 2022).

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-10-11(2)15(6-5-14(10)21)22-16(24)7-8-23-19(25)17-12-3-4-13(9-12)18(17)20(23)26/h5-6,12-13,17-18H,3-4,7-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGYWBYYOWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide

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